![molecular formula C16H20N2O3S2 B081119 3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- CAS No. 13581-52-7](/img/structure/B81119.png)
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-, commonly known as BTE, is an organic compound that has been extensively studied for its potential applications in scientific research. BTE is a heterocyclic compound that contains both a benzothiazole and an imine functional group, which makes it a versatile molecule with a wide range of potential applications.
Mecanismo De Acción
The mechanism of action of BTE is not well understood, but it is believed to involve the formation of a coordination complex between BTE and metal ions. This complex may then undergo a photochemical reaction that results in the emission of fluorescence.
Efectos Bioquímicos Y Fisiológicos
BTE has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of BTE on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTE is its high selectivity for copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples. However, BTE has some limitations, including its low solubility in water and its sensitivity to pH changes.
Direcciones Futuras
There are several potential future directions for research on BTE. One area of interest is the development of new fluorescent probes based on the structure of BTE. Another area of research is the use of BTE as a tool for the detection of other metal ions, such as zinc and mercury. Additionally, further research is needed to fully understand the mechanism of action of BTE and its potential effects on biological systems.
Métodos De Síntesis
The synthesis of BTE involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with ethylene oxide to form 2-(2-hydroxyethylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-(chloroacetyl)ethylthio)aniline, which is further reacted with sodium azide to form the azido derivative. Finally, reduction of the azide with hydrogen gas over palladium on carbon catalyst produces BTE.
Aplicaciones Científicas De Investigación
BTE has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BTE as a fluorescent probe for the detection of metal ions. BTE has been shown to selectively bind to copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples.
Propiedades
Número CAS |
13581-52-7 |
|---|---|
Nombre del producto |
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- |
Fórmula molecular |
C16H20N2O3S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C16H20N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)14(19)10-18-13-4-2-3-5-15(13)22-16(18)17/h6-9,14,17,19H,2-5,10H2,1H3 |
Clave InChI |
JOBSHVWSLVXORP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
Otros números CAS |
13581-52-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



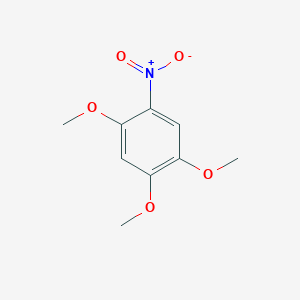
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
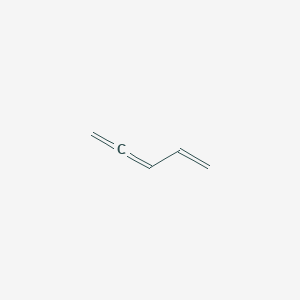

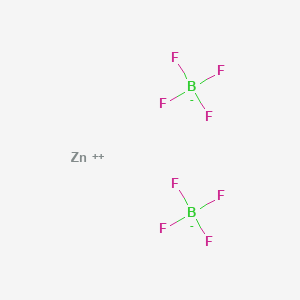
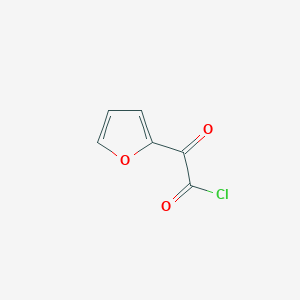
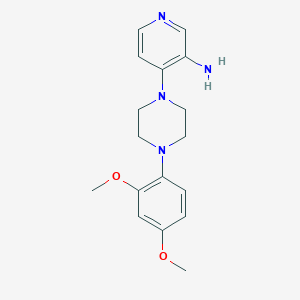
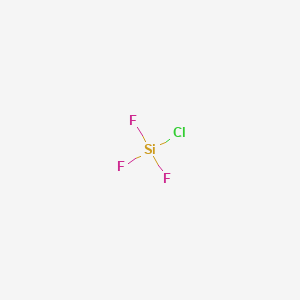
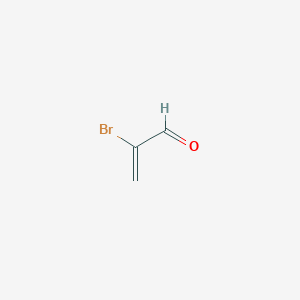
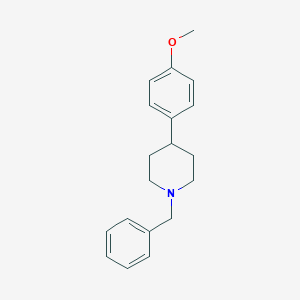
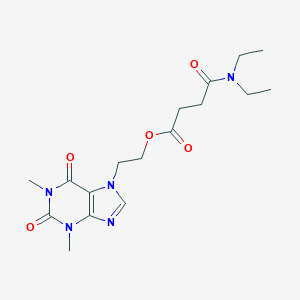
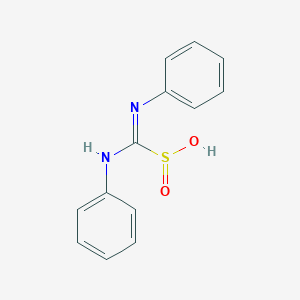
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)